molecular formula C22H13BrFN3 B2913012 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-65-8

1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2913012
CAS No.: 901263-65-8
M. Wt: 418.269
InChI Key: ZYTHLEFUXPIWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-65-8) is a synthetically derived small molecule with a molecular formula of C 22 H 13 BrFN 3 and a molecular weight of 418.3 g/mol . This compound belongs to the class of pyrazolo[4,3-c]quinolines, azaheterocyclic systems that have garnered significant interest in medicinal chemistry for their diverse biological activities . Researchers are increasingly exploring this class of compounds as original synthetic fragments with unique activities for pharmaceutical development . The core research value of this specific compound lies in its structural framework, which is associated with potent pharmacological properties. Pyrazolo[4,3-c]quinoline derivatives have been scientifically demonstrated to exhibit notable anti-inflammatory effects by significantly inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells . The mechanism of action for these effects is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, key mediators in the inflammatory response . The structural features of the pyrazoloquinoline core, including the specific substitution patterns at the 1-, 3-, and 8- positions, are critical determinants of its biological activity and potency . This makes 1-(4-Bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline a valuable chemical tool for researchers investigating new pathways in inflammation and immunology. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the associated material safety data sheet (MSDS) for detailed handling and disposal information.

Properties

IUPAC Name

1-(4-bromophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFN3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTHLEFUXPIWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula for 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is C22H13BrFN3C_{22}H_{13}BrFN_3, with a molecular weight of 418.3 g/mol. Its structure features a pyrazoloquinoline core, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. For instance, a series of derivatives were screened against various cancer cell lines, including ACHN (renal cancer), HCT-15 (colon cancer), and PC-3 (prostate cancer). The compounds demonstrated significant cytotoxicity with GI50 values below 8 µM in several cases, indicating strong antiproliferative effects (Table 1) .

CompoundCell LineGI50 (µM)
1-(4-bromophenyl)-8-fluoro-3-phenylACHN<8
1-(4-bromophenyl)-8-fluoro-3-phenylHCT-15<8
1-(4-bromophenyl)-8-fluoro-3-phenylPC-3<8

These results suggest that the compound could effectively inhibit cancer cell proliferation through mechanisms involving topoisomerase inhibition.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[4,3-c]quinolines have also been explored. In vitro studies demonstrated that these compounds could significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition was comparable to that of established anti-inflammatory agents .

CompoundIC50 (µM)Mechanism
1-(4-bromophenyl)-8-fluoro-3-phenyl0.39iNOS Inhibition
Control (1400 W)-iNOS Inhibition

The compound's ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression underlines its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been conducted to identify key structural features that contribute to the biological activities of pyrazolo[4,3-c]quinolines. Modifications in the substituents on the phenyl ring significantly influenced both anticancer and anti-inflammatory activities. For example, para-substituted compounds generally exhibited higher potency compared to their ortho or meta counterparts .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives where specific modifications led to enhanced biological activity. For instance, a derivative with an amino group at the ortho position showed improved inhibitory effects on NO production while maintaining lower cytotoxicity compared to other analogs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Reaction with amines : Primary amines (e.g., methylamine) replace the bromine atom in the presence of CuI and K2_2CO3_3 at 100°C, yielding arylaminated derivatives.
  • Suzuki–Miyaura coupling : The bromine participates in palladium-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives. Typical conditions include Pd(PPh3_3)4_4, Na2_2CO3_3, and a dioxane/water solvent system at 80°C.

Table 1: Bromine Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)
NAS with NH3_3NH3_3, CuI, K2_2CO3_3, DMF, 100°C1-(4-aminophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline65
Suzuki couplingPd(PPh3_3)4_4, PhB(OH)2_2, Na2_2CO3_3, dioxane/H2_2O, 80°C1-(4-biphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline78

Electrophilic Aromatic Substitution (EAS)

The electron-rich quinoline ring facilitates EAS at positions activated by the fluorine atom:

  • Nitration : Concentrated HNO3_3/H2_2SO4_4 introduces nitro groups at the 5-position of the quinoline ring .
  • Halogenation : Br2_2 in CH2_2Cl2_2 adds bromine at the 6-position, forming dihalogenated derivatives .

Key Mechanistic Insight :
The fluorine atom at position 8 exerts an electron-withdrawing effect, directing incoming electrophiles to the para positions of the quinoline ring .

Fluorine-Based Reactivity

The C–F bond is typically inert under mild conditions but participates in:

  • Defluorination : Strong bases (e.g., KOtBu) in DMSO at 120°C replace fluorine with hydroxyl groups, forming 8-hydroxy derivatives .
  • Fluoride displacement : In the presence of AlCl3_3, fluorine acts as a leaving group during Friedel–Crafts alkylation .

Oxidation and Reduction

  • Oxidation : Treatment with KMnO4_4 in acidic conditions oxidizes the pyrazole ring, forming pyrazolone derivatives.
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the quinoline ring to a tetrahydroquinoline structure.

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison with Related Compounds

CompoundBromine ReactivityFluorine ReactivityKey Difference
1-(4-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline Lower (Cl less reactive than Br)SimilarChlorine resists NAS
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline AbsentHigher (no EWG)Methyl group enhances EAS

Mechanistic Challenges

  • Steric hindrance from the 3-phenyl group slows reactions at the 4-position of the pyrazole ring.
  • Competing side reactions (e.g., ring-opening) occur under strongly acidic or basic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Pyrazolo[4,3-c]quinoline derivatives exhibit significant variations in biological and photophysical properties depending on substituent positions and types. Key comparisons include:

8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline ()
  • Structure : 8-Br, 1-(4-MePh), 3-Ph.
  • Molecular Weight : 414.306 g/mol.
  • Key Differences : Replacing the 8-fluoro in the target compound with bromo increases molecular weight and alters electron-withdrawing effects. The 4-methylphenyl group at position 1 reduces steric bulk compared to the 4-bromophenyl group.
  • Implications : Bromine’s larger atomic radius may enhance π-π stacking interactions, while the methyl group improves lipophilicity .
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i, )
  • Structure : 3-NH2, 4-(4-OHPhNH).
  • Biological Activity: Inhibits nitric oxide (NO) production in LPS-induced RAW 264.7 cells (IC50 ≈ 0.8 μM), comparable to the control 1400W.
  • Key Differences: Amino and hydroxyl groups enhance hydrogen-bonding capacity, improving anti-inflammatory efficacy. The absence of halogen substituents reduces steric hindrance but may decrease membrane permeability .
7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline ()
  • Structure : 7-CF3, 1-Me, 3-Ph.
  • Implications : Fluorine in the target compound may offer similar electronic effects but with reduced steric demand compared to CF3 .

Photophysical and Electronic Properties

  • Fluorine vs. Bromine : Fluorine’s electronegativity increases dipole moments and polar surface area, improving solubility. Bromine’s heavier atom may enhance intersystem crossing for photosensitization .
  • Amino Groups: Compounds like 2i exhibit red-shifted absorption due to extended conjugation from amino groups, absent in the halogenated target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.